![molecular formula C6H5N3O B1445918 [1,2,4]三唑并[1,5-a]吡啶-5-醇 CAS No. 1824144-99-1](/img/structure/B1445918.png)

[1,2,4]三唑并[1,5-a]吡啶-5-醇

描述

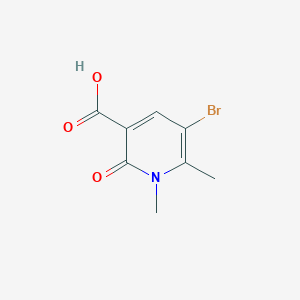

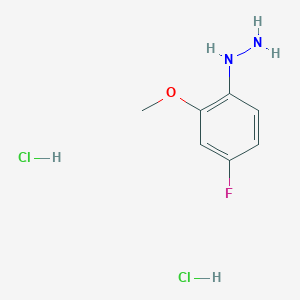

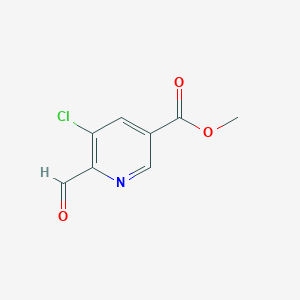

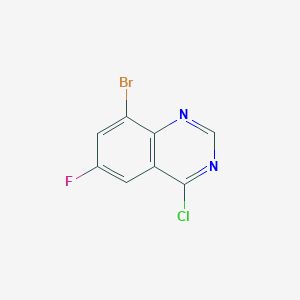

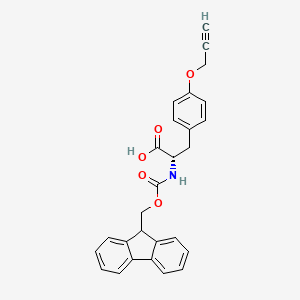

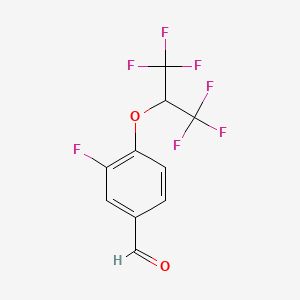

“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a chemical compound with the CAS Number: 1824144-99-1 . It has a molecular weight of 135.13 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “[1,2,4]Triazolo[1,5-a]pyridin-5-ol”, has been classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI were used .Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” can be represented by the InChI code: 1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-2,4H,3H2 .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[1,5-a]pyridin-5-ol” is a powder that is stored at room temperature .科学研究应用

心血管应用

[1,2,4]三唑并[1,5-a]吡啶-5-醇及其衍生物因其心血管作用而受到研究。值得注意的是,2-(烷基硫代)-1,2,4-三唑并[1,5-a]嘧啶等衍生物已被探索为环状 AMP 磷酸二酯酶的抑制剂,显示出作为心血管药物的潜力。这些化合物在动物模型中表现出心脏输出量显着增加,表明它们作为心血管药物进行临床评估的潜力 (Nevinson 等,1982)。

抗炎和镇痛特性

[1,2,4]三唑并[1,5-a]吡啶-5-醇的衍生物已合成,具有潜在的抗炎特性。例如,5-氨基-6,8-二氰-1H-[1,2,4]三唑并[1,5-a]吡啶-4-硫醇盐化合物显示出相当大的抗炎活性,其中一些对促炎酶 PGE2 具有显着的抑制作用。这些发现突出了它们作为新型抗炎剂的潜力 (Girgis & Barsoum, 2009)。

抗抑郁活性

该化合物类别还因其抗抑郁特性而受到研究。对 5-芳基-4,5-二氢四唑并[1,5-a]噻吩并[2,3-e]吡啶衍生物的研究表明,某些化合物表现出显着的抗抑郁活性,动物模型中的行为测试证明了这一点。这些发现得到了分子对接研究的支持,表明与 5-HT1A 受体相互作用,该受体是治疗抑郁症的已知靶点 (Wang 等,2019)。

抗惊厥活性

人们一直在研究 [1,2,4]三唑并[1,5-a]吡啶-5-醇衍生物的抗惊厥特性。已经合成并评估了 5-烷氧基噻吩并[2,3-e][1,2,4]三唑并[4,3-c]嘧啶等新型衍生物在体内抗惊厥模型中的疗效。某些衍生物显示出有希望的结果,表明它们在治疗癫痫发作障碍中的潜在用途 (Wang 等,2015)。

安全和危害

The safety information for “[1,2,4]Triazolo[1,5-a]pyridin-5-ol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-5-ol are diverse and include RORγt, PHD-1, JAK1, and JAK2 . These targets play crucial roles in various biological processes. For instance, RORγt is a nuclear receptor that plays a key role in the differentiation of Th17 cells, which are involved in autoimmune diseases . JAK1 and JAK2 are members of the Janus kinase family, which are involved in cytokine receptor-mediated intracellular signal transduction .

Mode of Action

[1,2,4]Triazolo[1,5-a]pyridin-5-ol interacts with its targets by acting as an inhibitor . It binds to these proteins and prevents them from performing their normal function, thereby modulating the biological processes they are involved in .

Biochemical Pathways

The inhibition of these targets by [1,2,4]Triazolo[1,5-a]pyridin-5-ol affects several biochemical pathways. For instance, the inhibition of RORγt can modulate the differentiation of Th17 cells, potentially impacting the development of autoimmune diseases . The inhibition of PHD-1 can affect the regulation of HIF, thereby influencing cellular responses to hypoxia . The inhibition of JAK1 and JAK2 can disrupt cytokine receptor-mediated signal transduction, affecting various cellular functions .

Result of Action

The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyridin-5-ol’s action are dependent on the specific target and biological process being modulated. For instance, the inhibition of RORγt could potentially lead to a decrease in Th17 cell differentiation, which could have implications for autoimmune diseases . Similarly, the inhibition of PHD-1 could affect cellular responses to hypoxia .

属性

IUPAC Name |

3H-[1,2,4]triazolo[1,5-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-3-1-2-5-7-4-8-9(5)6/h1-4H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZDBLJUNZKOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C(=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridin-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)

![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)

![2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1445838.png)